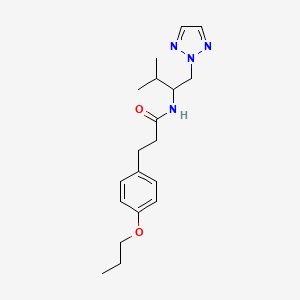
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide, also known as MPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids.
科学的研究の応用
Mass Spectral Analysis and Structural Elucidation
The mass spectral behavior of related compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by the cleavage of acylamino substituents and the elimination of a hydroxyl radical. These findings provide insights into the structural elucidation of similar compounds through mass spectrometry, aiding in the understanding of their chemical behavior and potential applications in analytical chemistry (Mallen, Cort, & Cockerill, 1979).
Novel Bi-Triazole Precursors
The synthesis of new bi-triazole precursors, such as N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, demonstrates the compound's relevance in creating novel chemical structures. These precursors are synthesized in steps from basic compounds, with the chemical structures established through spectroscopy and elemental analysis. This application highlights the compound's role in advancing synthetic chemistry and the development of new materials with potential industrial and pharmaceutical uses (Hajib et al., 2022).
Pesticide Interaction and Hybrid Residue Formation
The interaction between certain herbicides and compounds with similar structural features to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide results in the formation of unexpected residues in the soil. This research provides valuable information for environmental chemistry, specifically in understanding how chemical interactions in the environment can lead to the formation of new compounds, potentially affecting ecosystem health and pesticide efficacy (Bartha, 1969).
Antifungal and Antitumor Applications
The synthesis and evaluation of 1,2,3-triazole derivatives for their in vitro antifungal activity against Candida strains suggest potential biomedical applications. The identification of compounds with significant antifungal profiles indicates the chemical's utility in developing new antifungal agents, highlighting its importance in addressing increasing antifungal resistance (Lima-Neto et al., 2012).
Antimicrobial and Anticancer Activity
The arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, synthesized from related compounds, exhibit antimicrobial and antifungal activities. The cyclization of thiocyanatoamides to produce substituted thiazoles and their subsequent testing for biological activity underscores the compound's potential in creating new antimicrobial agents, which could be critical in the fight against drug-resistant bacterial and fungal infections (Baranovskyi et al., 2018).
特性
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(4-propoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-13-25-17-8-5-16(6-9-17)7-10-19(24)22-18(15(2)3)14-23-20-11-12-21-23/h5-6,8-9,11-12,15,18H,4,7,10,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUFKYPHJQFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

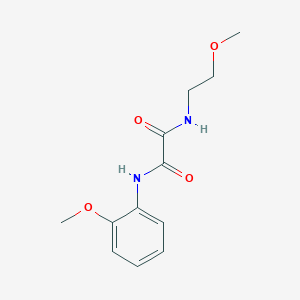
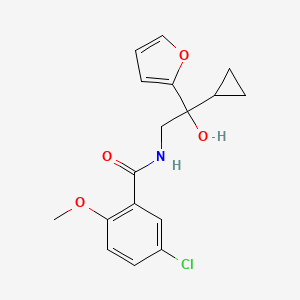
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2450830.png)
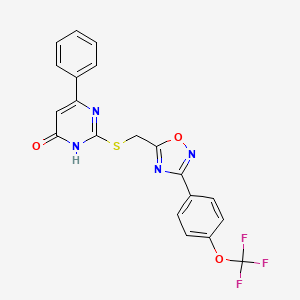

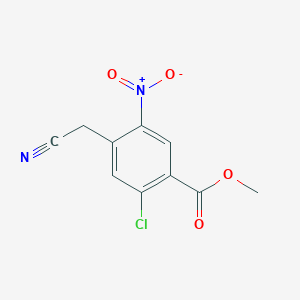

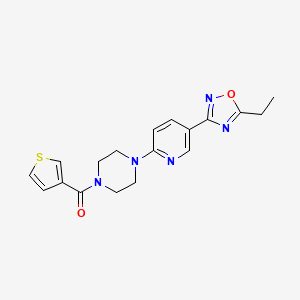
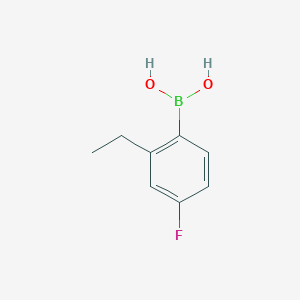
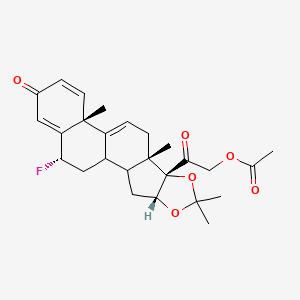
![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)
![3-[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2450844.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2450845.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450846.png)